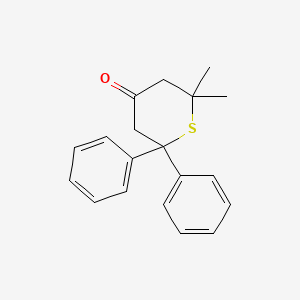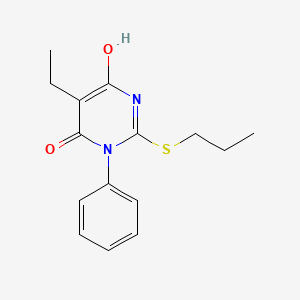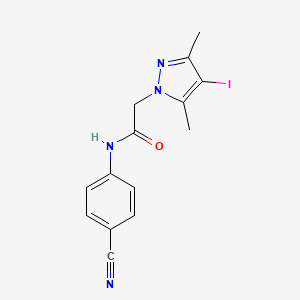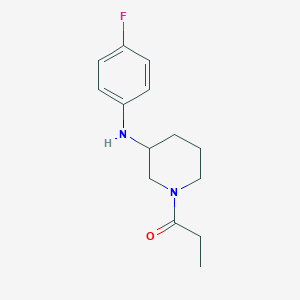![molecular formula C19H18N2O3 B6087945 5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as FMPDIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMPDIC is a type of isoxazole compound that has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for use in various research studies.
Mecanismo De Acción
5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole works by binding to specific receptors in the brain, which can have a variety of effects on neuronal signaling and neurotransmitter release. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling pathways, the inhibition of dopamine uptake, and the activation of certain brain regions. This compound has also been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the effects of dopamine signaling on neuronal function. However, this compound also has some limitations, including its potential for non-specific binding and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on 5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, including studies on its potential applications in the treatment of neurological and psychiatric disorders, as well as studies on its mechanism of action and potential side effects. Additionally, there is potential for the development of new compounds based on the structure of this compound, which could have even greater affinity and selectivity for specific receptors in the brain.
Métodos De Síntesis
The synthesis of 5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole involves several steps, starting with the synthesis of the intermediate compound 2-(4-methylphenyl)-1-pyrrolidinecarboxylic acid. This intermediate is then reacted with furfuryl isocyanate to form the final product, this compound. The synthesis process has been extensively studied and optimized, and the resulting compound has been shown to be highly pure and stable.
Aplicaciones Científicas De Investigación
5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to have a high affinity for certain receptors in the brain, including the dopamine D2 and D3 receptors. This makes it a promising candidate for use in various research studies, including studies on drug addiction, schizophrenia, and Parkinson's disease. This compound has also been shown to have potential applications in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-14(9-7-13)16-4-2-10-21(16)19(22)15-12-18(24-20-15)17-5-3-11-23-17/h3,5-9,11-12,16H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDRDICYUNGWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)


![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)
![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)

![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)